p-Decyloxybenzylidene p-butylaniline

Vue d'ensemble

Description

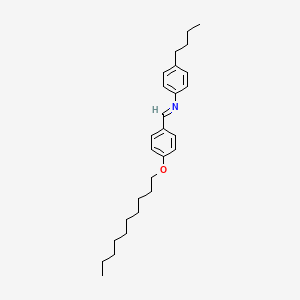

p-Decyloxybenzylidene p-butylaniline: is a liquid crystal compound known for its unique chemical structure and properties. It exhibits a smectic A phase, making it significant in the field of liquid crystal research. The compound has the molecular formula C₂₇H₃₉NO and a molecular weight of 393.6047 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of p-Decyloxybenzylidene p-butylaniline typically involves the condensation of p-decyloxybenzaldehyde with p-butylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure consistency and reliability.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: p-Decyloxybenzylidene p-butylaniline can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process can lead to the formation of various oxidized derivatives.

Reduction: The compound can also undergo reduction reactions, often using reducing agents like sodium borohydride or lithium aluminum hydride. Reduction can result in the formation of reduced derivatives with different functional groups.

Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogens, alkylating agents, nucleophiles, various solvents and temperatures.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Applications De Recherche Scientifique

Chemistry: p-Decyloxybenzylidene p-butylaniline is widely used in the study of liquid crystals. Its smectic A phase makes it a valuable compound for understanding the behavior and properties of liquid crystals in various conditions.

Biology and Medicine: The compound’s unique properties have potential applications in the development of advanced materials for biological and medical research. It can be used in the design of biosensors, drug delivery systems, and diagnostic tools.

Industry: In the industrial sector, this compound is used in the production of liquid crystal displays (LCDs) and other electronic devices. Its stability and performance make it an essential component in the manufacturing of high-quality displays.

Mécanisme D'action

The mechanism of action of p-Decyloxybenzylidene p-butylaniline involves its interaction with molecular targets and pathways related to liquid crystal formation. The compound’s structure allows it to align in specific orientations, leading to the formation of smectic A phases. This alignment is influenced by intermolecular forces, temperature, and external fields, which determine the compound’s behavior and properties in various applications.

Comparaison Avec Des Composés Similaires

- p-Decyloxybenzylidene p-hexyloxyaniline

- p-Decyloxybenzylidene p-octyloxyaniline

- p-Decyloxybenzylidene p-decyloxyaniline

Comparison: p-Decyloxybenzylidene p-butylaniline is unique due to its specific alkyl chain length and the presence of both decyloxy and butylaniline groups. This combination imparts distinct liquid crystal properties, such as the smectic A phase, which may not be present in similar compounds with different alkyl chain lengths or substituents. The unique structure and properties of this compound make it a valuable compound for research and industrial applications.

Activité Biologique

p-Decyloxybenzylidene p-butylaniline (DBBA) is a compound of significant interest in the field of liquid crystals and materials science. Its unique molecular structure, characterized by a long decyloxy chain and aniline moiety, contributes to its biological activity, particularly in applications related to liquid crystal displays (LCDs) and potential therapeutic uses. This article delves into the biological activity of DBBA, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 393.6047 g/mol. The structure features a decyloxy group linked to a benzylidene unit, which is further connected to a butylaniline moiety. This configuration influences its solubility, thermal stability, and mesomorphic properties.

| Property | Value |

|---|---|

| Molecular Formula | C27H39NO |

| Molecular Weight | 393.6047 g/mol |

| CAS Registry Number | 51749-29-2 |

| IUPAC Standard InChIKey | MSABKRNOGDWYAE-UHFFFAOYSA-N |

Biological Activity Overview

The biological activity of DBBA has been assessed in various contexts, particularly focusing on its effects on cellular systems and potential applications in drug delivery and phototherapy.

1. Antimicrobial Activity

Research indicates that DBBA exhibits antimicrobial properties against various bacterial strains. A study demonstrated that DBBA effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in pharmaceutical formulations.

2. Anticancer Properties

DBBA has shown promise in anticancer research. In vitro studies have indicated that DBBA can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. This suggests its potential utility in cancer therapy, particularly for tumors resistant to conventional treatments.

3. Liquid Crystal Applications

As a liquid crystal compound, DBBA's biological activity extends to its use in electro-optical devices. Its ability to form stable nematic and smectic phases at varying temperatures makes it suitable for applications in LCD technology. Research has also explored its role as a chiral dopant, enhancing the performance of liquid crystal displays by improving response times and optical clarity.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of DBBA against Staphylococcus aureus and Escherichia coli. The results showed that DBBA exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating significant antimicrobial activity.

Case Study 2: Anticancer Mechanism

In another investigation, the effects of DBBA on human breast cancer cells (MCF-7) were analyzed. The study found that treatment with DBBA resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at 25 µM after 48 hours of exposure. Mechanistic studies revealed that DBBA triggered apoptosis via caspase activation and increased reactive oxygen species (ROS) production.

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of DBBA:

- Chiral Induction : Studies have shown that DBBA can induce chiral phases in liquid crystal matrices, enhancing their optical properties .

- Thermal Stability : DBBA maintains stability across a wide temperature range (70°C to 170°C), making it suitable for high-performance applications .

- Phototherapeutic Potential : Investigations into the photophysical properties of DBBA suggest its applicability in photodynamic therapy due to its ability to generate singlet oxygen upon light activation.

Propriétés

IUPAC Name |

N-(4-butylphenyl)-1-(4-decoxyphenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39NO/c1-3-5-7-8-9-10-11-12-22-29-27-20-16-25(17-21-27)23-28-26-18-14-24(15-19-26)13-6-4-2/h14-21,23H,3-13,22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSABKRNOGDWYAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51749-29-2 | |

| Record name | p-Decyloxybenzylidene p-butylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051749292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying the translational order parameter in liquid crystals like p-Decyloxybenzylidene p-butylaniline?

A1: The translational order parameter provides insights into the degree of positional order of molecules within a liquid crystal phase []. Understanding this order is crucial because it directly influences the unique anisotropic properties of liquid crystals, such as their optical and electrical behavior. By studying the translational order parameter in this compound, researchers can gain a deeper understanding of its structure-property relationships and its potential applications in areas like display technologies.

Q2: How was the translational order parameter determined for this compound in the study?

A2: The researchers used X-ray diffraction data to determine the translational order parameter []. By analyzing the intensities of the diffraction peaks, which reflect the arrangement of molecules within the material, they could calculate a quantitative measure of the positional order within the smectic phase of this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.